molecular formula C17H14FN7O B2652061 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-08-6

7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2652061
CAS No.: 452089-08-6
M. Wt: 351.345
InChI Key: UANALRJJMLNHFK-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These are a group of heterocyclic compounds that have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. The reactions can involve various types of nitrogenous groups at different positions .

Scientific Research Applications

Synthesis and Derivative Formation

The scientific research surrounding this compound focuses primarily on its synthesis and potential as a precursor for various derivatives with diverse biological activities. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been explored for the synthesis of novel fluorophores, antimicrobial agents, and potential anticancer compounds.

  • Regioselective Synthesis : Research into pyrazolo[1,5-a]pyrimidine derivatives demonstrates regioselective synthesis techniques for creating 1- and 4-substituted derivatives, showcasing the versatility of this scaffold in medicinal chemistry (Drev et al., 2014).
  • Functional Fluorophores : Another study highlights the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates in synthesizing functional fluorophores, indicating potential applications in bioimaging and sensor technologies (Castillo et al., 2018).
  • Antimicrobial Activity : The synthesis and evaluation of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides have shown promising antimicrobial properties, suggesting a potential avenue for developing new antibiotics (Гейн et al., 2010).

Anticancer and Anti-inflammatory Applications

Some derivatives of the pyrazolo[1,5-a]pyrimidine class have been investigated for their anticancer and anti-inflammatory activities, offering insights into the therapeutic potential of these compounds.

  • Anticancer Agents : Derivatives synthesized from pyrazolo[1,5-a]pyrimidine frameworks have been evaluated for their anticancer activities, with some showing inhibition effects on tumor cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
  • Anti-inflammatory Properties : Research into 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones has uncovered a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, showcasing the therapeutic promise of this chemical scaffold (Auzzi et al., 1983).

Future Directions

The future directions for research on “7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” could involve further exploration of its pharmacological effects, development of novel synthetic routes, and investigation of its potential applications in medicinal chemistry .

Properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANALRJJMLNHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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